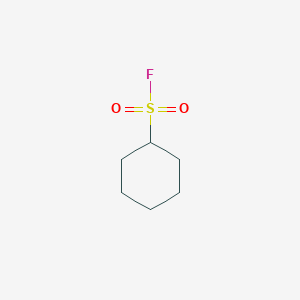

Cyclohexanesulfonyl fluoride

Description

Structure

3D Structure

Properties

IUPAC Name |

cyclohexanesulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11FO2S/c7-10(8,9)6-4-2-1-3-5-6/h6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZEGOLOUIMTJRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)S(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60958013 | |

| Record name | Cyclohexanesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60958013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

368-42-3 | |

| Record name | Cyclohexanesulfonyl fluoride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8539 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60958013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 368-42-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

introduction to aliphatic sulfonyl fluoride chemistry

An In-depth Technical Guide to Aliphatic Sulfonyl Fluoride Chemistry for Drug Discovery and Chemical Biology

Abstract

Aliphatic sulfonyl fluorides have emerged from relative obscurity to become a privileged functional group in modern drug discovery and chemical biology. Characterized by a unique balance of stability and context-dependent reactivity, these compounds are central to the Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry paradigm and serve as highly effective covalent probes for interrogating biological systems. Unlike more promiscuous electrophiles, aliphatic sulfonyl fluorides are remarkably stable in aqueous environments yet can be triggered to react with a variety of nucleophilic amino acid residues within the specific microenvironment of a protein binding pocket.[1][2][3] This guide provides a comprehensive overview of the core principles of aliphatic sulfonyl fluoride chemistry, including robust synthetic methodologies, fundamental reactivity patterns, and cutting-edge applications in the development of covalent inhibitors and chemical probes.

Introduction: The Rise of a Privileged Functional Group

The sulfonyl fluoride moiety (—SO₂F) is not a new discovery, but its potential was fully unlocked with the advent of SuFEx click chemistry, a concept introduced by K. Barry Sharpless.[4] This reaction class has established the S-F bond as a powerful connective tool in chemistry. Aliphatic sulfonyl fluorides (R-SO₂F, where R is a saturated carbon group) are particularly noteworthy. They possess a desirable combination of features that makes them superior to many other electrophilic warheads for biological applications.

Compared to their sulfonyl chloride (—SO₂Cl) counterparts, sulfonyl fluorides exhibit significantly greater thermodynamic stability and are resistant to hydrolysis and reduction.[5][6] This stability ensures that they can traverse complex biological media without premature degradation, only unleashing their electrophilicity when productively engaged with a biological target.[3] This "privileged" reactivity allows them to covalently modify not only the highly nucleophilic cysteine but also a broader range of less common targets, including serine, threonine, lysine, and tyrosine residues, thereby expanding the druggable proteome.[2][5][7][8][9][10]

Synthesis of Aliphatic Sulfonyl Fluorides

The growing utility of aliphatic sulfonyl fluorides has spurred the development of diverse and efficient synthetic methods. The choice of method often depends on the availability of starting materials and the desired molecular complexity.

From Sulfonic Acids and Their Salts

The conversion of readily available sulfonic acids and their salts is one of the most direct and practical routes to sulfonyl fluorides.[11] Modern methods have overcome the limitations of older, harsher protocols. Two complementary strategies have proven highly effective:

-

Using Thionyl Fluoride (SOF₂): This reagent can convert sulfonic acid sodium salts to the corresponding sulfonyl fluorides in high yields (90–99%) within an hour.[11][12][13] The reaction mechanism involves activation of the sulfonic acid, making this a robust choice for many substrates.

-

Using Deoxyfluorinating Agents: Bench-stable solids like Xtalfluor-E® provide a milder alternative for the deoxyfluorination of both sulfonic acids and their salts, affording sulfonyl fluorides in good to excellent yields (41–94%).[12][13] This approach avoids the need for gaseous reagents and is suitable for more sensitive substrates.

From Sulfonyl Chlorides via Halide Exchange

The classic method of converting sulfonyl chlorides to sulfonyl fluorides remains a cornerstone of synthetic strategy, particularly when the corresponding sulfonyl chloride is commercially available or easily prepared. The reaction is a simple nucleophilic substitution (halogen exchange, or HALEX). Aqueous potassium bifluoride (KHF₂) has been shown to be a remarkably effective and practical reagent for this transformation, often proceeding cleanly in an "on-water" protocol that minimizes organic solvent waste.[14]

Radical Approaches and Michael Additions

Modern radical chemistry has opened new avenues for synthesizing complex aliphatic sulfonyl fluorides.[15] A key building block for these strategies is Ethenesulfonyl Fluoride (ESF, CH₂=CHSO₂F) , a highly reactive and versatile Michael acceptor.[16]

-

Radical Addition: Nucleophilic radicals, generated photochemically or through other initiation methods, can add across the double bond of ESF to form a wide array of functionalized aliphatic sulfonyl fluorides.[17][18]

-

Michael Addition: A broad range of N, O, S, and C nucleophiles can be added to ESF, making it a powerful tool for readily installing the sulfonyl fluoride moiety onto existing molecular scaffolds.[17][19]

Decarboxylative Fluorosulfonylethylation

A significant recent advancement is the visible-light-mediated reaction that couples abundant carboxylic acids with a fluorosulfonylethylating agent.[4][20] This metal-free method transforms primary, secondary, and tertiary alkyl carboxylic acids into the corresponding β-substituted ethylsulfonyl fluorides. The causality behind this powerful transformation lies in the generation of an alkyl radical from the carboxylic acid via photoredox catalysis, which then engages with the fluorosulfonyl-containing partner. This strategy is particularly valuable for modifying complex molecules like amino acids, peptides, and drugs.[20]

Data Summary: Comparison of Synthetic Routes

| Starting Material | Key Reagents | Typical Yield | Key Advantages |

| Sulfonic Acids / Salts | SOF₂ or Xtalfluor-E® | 41-99%[12][13] | Direct, uses stable starting materials, avoids redox steps. |

| Sulfonyl Chlorides | KHF₂ | >95%[14][21] | Simple, high-yielding, often uses "on-water" conditions. |

| Alkenes / C-H Substrates | ESF, Radical Initiator | 42-80%[17] | Access to complex structures, good functional group tolerance. |

| Carboxylic Acids | Photoredox Catalyst | High | Uses abundant starting materials, broad scope, metal-free.[4][20] |

Experimental Protocol: Kilogram-Scale Preparation of Ethenesulfonyl Fluoride (ESF)

This two-step, "on-water" procedure is a prime example of a robust and scalable synthesis.[14][21] The causality for its success lies in the high efficiency of the aqueous KHF₂ for the halide exchange and the clean elimination using a solid base, minimizing side reactions and simplifying purification.

Step 1: Synthesis of 2-Chloroethanesulfonyl Fluoride

-

Reagents: 2-Chloroethanesulfonyl chloride, Potassium bifluoride (KHF₂), Water.

-

Procedure: A nearly saturated aqueous solution of KHF₂ is prepared. 2-Chloroethanesulfonyl chloride is added directly to this solution.

-

Reaction: The biphasic mixture is stirred vigorously at room temperature. The reaction is an interfacial halide exchange, where the bifluoride anion replaces the chloride on the sulfonyl group.

-

Workup: The organic layer (the product) is separated. No further purification is typically needed.

Step 2: Dehydrochlorination to Ethenesulfonyl Fluoride (ESF)

-

Reagents: 2-Chloroethanesulfonyl fluoride (from Step 1), Magnesium oxide (MgO), Water.

-

Procedure: The crude 2-chloroethanesulfonyl fluoride is suspended in an aqueous slurry of magnesium oxide.

-

Reaction: The mixture is stirred. MgO acts as a mild, insoluble base that facilitates the E2 elimination of HCl to form the vinyl group. The use of a solid base prevents hydrolysis of the sulfonyl fluoride.

-

Purification: The product, ESF, is isolated by distillation directly from the reaction mixture. This process has been demonstrated to provide ESF in 98% overall yield on a kilogram scale.[14]

The Unique Reactivity of Aliphatic Sulfonyl Fluorides

The utility of sulfonyl fluorides stems from their unique reactivity profile, which is dominated by two key modes: Sulfur(VI) Fluoride Exchange and covalent modification of biological nucleophiles.

The Sulfur(VI) Fluoride Exchange (SuFEx) Reaction

SuFEx is a powerful click reaction that involves the exchange of the fluoride on a sulfur(VI) center with a nucleophile.[1] The S-F bond is kinetically inert but can be catalytically activated.

-

Mechanism: The reaction is typically facilitated by a base (e.g., an organic superbase or bifluoride salt) that activates a nucleophile (often a phenol or alcohol, protected as a silyl ether).[3][22] This activated nucleophile then attacks the electrophilic sulfur center, displacing the fluoride anion to form a highly stable sulfonate or sulfonamide linkage. The fluoride leaving group is an excellent thermodynamic sink, especially in aqueous or protic environments, which drives the reaction to completion.

Reactivity as Covalent Probes: The "Privileged Warhead"

In the context of chemical biology, the sulfonyl fluoride group is considered a "privileged warhead".[2][5][7] This term reflects its ideal balance of stability and reactivity. While stable enough to circulate in biological systems without off-target reactions, it becomes a potent electrophile when a protein's binding pocket positions a nucleophilic amino acid residue for attack. This "proximity-enabled" reactivity leads to the formation of a stable, covalent bond.[1][3]

-

Targeting Amino Acid Residues: Unlike many covalent warheads that are limited to targeting cysteine, sulfonyl fluorides can react with a variety of residues.[8][23]

-

Serine (Ser) & Threonine (Thr): The hydroxyl groups of these residues, particularly when activated within an enzyme's catalytic site (e.g., in serine proteases), readily attack the sulfonyl fluoride to form a stable sulfonate ester.[5][10]

-

Lysine (Lys): The primary amine of a lysine side chain can attack to form a robust sulfonamide linkage.[24][25]

-

Tyrosine (Tyr): The phenolic hydroxyl of tyrosine is another common target, forming a stable aryl sulfonate ester.[10][24][25]

-

Cysteine (Cys) & Histidine (His): While reaction with cysteine can occur, the resulting thiosulfonate adduct is often unstable and can be reversible, making sulfonyl fluorides less suitable for durable cysteine inhibition.[24][25] Context-specific histidines can also be targeted.[2][26]

-

Applications in Drug Discovery and Chemical Biology

The unique properties of aliphatic sulfonyl fluorides make them powerful tools for developing next-generation therapeutics and biological probes.

Targeted Covalent Inhibitors

Targeted covalent inhibitors offer significant advantages over traditional reversible inhibitors, including enhanced potency, prolonged duration of action, and improved selectivity.[8][10] Aliphatic sulfonyl fluorides are ideal warheads for this purpose.

-

Case Study - Serine Protease Inhibition: Aliphatic sulfonyl fluorides have a long history as inhibitors of serine proteases.[27] For example, Hexadecanesulfonyl fluoride has been shown to bind to the hydrophobic groove of outer membrane phospholipase A. This binding event positions the sulfonyl fluoride warhead perfectly for attack by the catalytic Serine-144 residue, leading to the formation of an irreversible sulfonic ester and complete inhibition of the enzyme.[1][28] This exemplifies the principle of proximity-enabled reactivity, where the initial non-covalent binding event is the critical determinant of covalent modification.

Activity-Based Protein Profiling (ABPP)

ABPP utilizes reactive chemical probes to map and quantify the functional state of entire enzyme families directly in native biological systems. Sulfonyl fluoride probes are well-suited for ABPP because their stability allows them to navigate the cellular milieu, while their context-specific reactivity enables them to selectively label active enzymes. This approach is invaluable for target identification and validation, allowing researchers to discover new druggable nodes in disease pathways.[2][7]

Conclusion and Future Outlook

Aliphatic sulfonyl fluoride chemistry has matured into an indispensable discipline at the interface of synthesis, pharmacology, and chemical biology. Their defining features—a robust S-F bond that confers stability and a latent electrophilicity that can be unmasked in a targeted fashion—provide a powerful platform for innovation. The synthetic toolkit for accessing these compounds is expanding rapidly, with modern methods like photoredox catalysis enabling the construction of previously inaccessible molecular architectures.[4][15][20]

Looking ahead, the field is poised for further expansion. Key areas of opportunity include:

-

Expanding the Target Space: Rational design will enable the targeting of an even wider array of amino acid residues with high selectivity.

-

New Modalities: The application of SuFEx chemistry is expanding beyond proteins to the labeling and modification of other key biomolecules, such as RNA and carbohydrates.[8][10]

-

Enhanced Selectivity: Fine-tuning the electronic and steric properties of the aliphatic scaffold will lead to covalent inhibitors with unprecedented selectivity and reduced off-target effects.[23][25]

The continued integration of innovative synthesis and a deep understanding of biological reactivity ensures that aliphatic sulfonyl fluorides will remain at the forefront of efforts to develop more effective medicines and to unravel the complexities of biological systems.

References

- Aliphatic Sulfonyl Fluorides for SuFEx Click Chemistry - Enamine. (n.d.). Enamine.

- Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2630–2639.

- Ball, N. D. (2023). Facile synthesis of sulfonyl fluorides from sulfonic acids.

- Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chem Sci, 6(5), 2630-2639.

- Ball, N. D. (2023).

- Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. (2019). RSC Advances.

- Ciardi, M., et al. (2018). Synthesis, bioconjugation and stability studies of [18 F]ethenesulfonyl fluoride. PubMed.

- Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. (2019). PMC - NIH.

- Facile synthesis of sulfonyl fluorides

- Advances in sulfonyl exchange chemical biology: expanding druggable target space. (n.d.). Royal Society of Chemistry.

- Jones, L. H. (n.d.). Sulfonyl Fluorides in Chemical Biology and Drug Discovery. The Pharmaceutical Report.

- New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. (2024).

- Qin, H., et al. (2016). Ethenesulfonyl Fluoride (ESF)

- Qin, H., et al. (2016). Ethenesulfonyl Fluoride (ESF)

- Recent Advances in Developing Radical Methods for the Synthesis of Aliphatic Sulfonyl Fluorides. (2024).

- Ethenesulfonyl fluoride 95 677-25-8. (n.d.). Sigma-Aldrich.

- SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. (n.d.). Sigma-Aldrich.

- Mykhailiuk, P. K., et al. (2025). An Approach to Aliphatic Sulfonyl Fluorides. Organic Letters.

- am Ende, C. W., et al. (2023). Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. Organic & Biomolecular Chemistry.

- Liao, S., et al. (2019). A rapid access to aliphatic sulfonyl fluorides.

- Accelerated SuFEx Click Chemistry For Modular Synthesis. (n.d.). PMC - NIH.

- General synthesis of aliphatic sulfonyl fluorides. (a) Ethenesulfonyl... (2025).

- Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. PMC - NIH.

- SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. (n.d.). Sigma-Aldrich.

- SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase. (2019). NIH.

- Grimster, N. P., et al. (2017). A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions. Organic & Biomolecular Chemistry.

- An Approach to Aliphatic Sulfonyl Fluorides. (n.d.). Enamine.

- Aliphatic Sulfonyl Fluorides for SuFEx Click Chemistry. (n.d.). Enamine.

- Synthetic Routes to Arylsulfonyl Fluorides. (n.d.). MDPI.

- (PDF) A rapid access to aliphatic sulfonyl fluorides. (2019).

- Sulfur fluoride exchange. (2023). PMC - NIH.

- Jones, L. H. (2025). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Chemical Science.

- Sulfonyl Fluorides. (n.d.). Enamine.

- Turning sulfonyl and sulfonimidoyl fluoride electrophiles into sulfur(VI)

Sources

- 1. Aliphatic Sulfonyl Fluorides for SuFEx Click Chemistry - Enamine [enamine.net]

- 2. scispace.com [scispace.com]

- 3. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A rapid access to aliphatic sulfonyl fluorides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Turning sulfonyl and sulfonimidoyl fluoride electrophiles into sulfur(VI) radicals for alkene ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 8. Advances in sulfonyl exchange chemical biology: expanding druggable target space - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 9. pharmaceutical.report [pharmaceutical.report]

- 10. Advances in sulfonyl exchange chemical biology: expanding druggable target space - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02647D [pubs.rsc.org]

- 11. Facile synthesis of sulfonyl fluorides from sulfonic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Facile synthesis of sulfonyl fluorides from sulfonic acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. theballlab.com [theballlab.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. 乙烯磺酰氟 95% | Sigma-Aldrich [sigmaaldrich.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. An Approach to Aliphatic Sulfonyl Fluorides - Enamine [enamine.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Ethenesulfonyl Fluoride (ESF): An On-Water Procedure for the Kilogram-Scale Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Accelerated SuFEx Click Chemistry For Modular Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Sulfonyl Fluorides - Enamine [enamine.net]

- 24. pubs.acs.org [pubs.acs.org]

- 25. A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 26. Sulfur( vi ) fluorides as tools in biomolecular and medicinal chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01891H [pubs.rsc.org]

- 27. SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase - PMC [pmc.ncbi.nlm.nih.gov]

- 28. enamine.net [enamine.net]

The Reactivity Profile of Cyclohexanesulfonyl Fluoride with Nucleophiles: An In-depth Technical Guide for Researchers

Introduction: The Unique Position of Cyclohexanesulfonyl Fluoride in Modern Chemistry

Cyclohexanesulfonyl fluoride is an organosulfur compound that has emerged as a versatile and valuable reagent in contemporary organic synthesis, particularly in the fields of drug discovery and chemical biology. Its growing importance stems from the distinctive combination of stability and latent reactivity inherent in the sulfonyl fluoride moiety, a cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. Unlike their more reactive sulfonyl chloride counterparts, sulfonyl fluorides exhibit remarkable stability towards hydrolysis and thermolysis, rendering them robust and reliable building blocks. However, under specific conditions, the electrophilicity of the sulfur atom can be harnessed for efficient reactions with a wide array of nucleophiles.

This guide provides a comprehensive technical overview of the reactivity profile of cyclohexanesulfonyl fluoride with various classes of nucleophiles. It is designed for researchers, scientists, and drug development professionals, offering not just procedural details but also insights into the underlying principles that govern these transformations. We will delve into the synthesis of cyclohexanesulfonyl fluoride, its reactions with N-, O-, S-, and C-nucleophiles, and the burgeoning applications of its derivatives in medicinal chemistry.

Synthesis of Cyclohexanesulfonyl Fluoride

The most common and practical laboratory-scale synthesis of cyclohexanesulfonyl fluoride involves a halogen exchange reaction from the readily available cyclohexanesulfonyl chloride. This method is favored for its operational simplicity and high efficiency.

Experimental Protocol: Synthesis of Cyclohexanesulfonyl Fluoride

Materials:

-

Cyclohexanesulfonyl chloride

-

Potassium fluoride (KF) or Potassium bifluoride (KHF₂)

-

Aprotic polar solvent (e.g., acetonitrile, sulfolane)

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, distillation apparatus)

Procedure:

-

To a solution of cyclohexanesulfonyl chloride (1.0 eq) in a suitable aprotic polar solvent, add potassium fluoride (2.0-3.0 eq). The use of an excess of the fluoride source drives the equilibrium towards the product.

-

The reaction mixture is heated to a temperature ranging from 100°C to 240°C, depending on the solvent used. The progress of the reaction can be monitored by GC-MS or TLC.

-

Upon completion, the reaction mixture is cooled to room temperature and the inorganic salts are removed by filtration.

-

The filtrate is concentrated under reduced pressure to remove the solvent.

-

The crude cyclohexanesulfonyl fluoride is then purified by vacuum distillation to yield the final product as a colorless to pale yellow liquid.

Causality Behind Experimental Choices:

-

Aprotic Polar Solvent: Solvents like acetonitrile or sulfolane are chosen for their ability to dissolve the reactants and facilitate the nucleophilic substitution by solvating the potassium cation, thereby increasing the effective nucleophilicity of the fluoride anion.

-

Excess Fluoride Source: The law of mass action dictates that an excess of potassium fluoride will push the halogen exchange reaction to completion.

-

Elevated Temperature: The S-Cl bond in the starting material is relatively strong, and thermal energy is required to overcome the activation energy for the nucleophilic attack by the fluoride ion.

Reactivity with N-Nucleophiles: The Gateway to Sulfonamides

The reaction of cyclohexanesulfonyl fluoride with primary and secondary amines is a cornerstone of its synthetic utility, providing a direct route to a diverse range of cyclohexanesulfonamides. These compounds are of significant interest in medicinal chemistry due to their prevalence in a variety of biologically active molecules.

General Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom of the sulfonyl fluoride. This is followed by the elimination of a fluoride ion, typically facilitated by a base to neutralize the generated hydrofluoric acid.

Caption: General mechanism for the reaction of cyclohexanesulfonyl fluoride with amines.

Reactivity with Primary and Secondary Amines

Generally, the reaction requires the presence of a base to act as a scavenger for the HF produced. Common bases include triethylamine (Et₃N), diisopropylethylamine (DIPEA), or an excess of the reacting amine itself.

Table 1: Representative Conditions for the Synthesis of Cyclohexanesulfonamides

| Nucleophile | Base | Solvent | Temperature | Typical Yield | Reference (Analogous Reactions) |

| Aniline | Pyridine | DCM | Room Temp. | Good to Excellent | |

| Piperidine | Et₃N | Acetonitrile | Room Temp. | High | |

| Benzylamine | Excess Amine | Neat | 50 °C | Good |

Experimental Protocol: Synthesis of N-Phenylcyclohexanesulfonamide

Materials:

-

Cyclohexanesulfonyl fluoride

-

Aniline

-

Pyridine

-

Dichloromethane (DCM)

-

1 M HCl solution

-

Saturated NaCl solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve cyclohexanesulfonyl fluoride (1.0 eq) in DCM.

-

Add aniline (1.1 eq) followed by pyridine (1.2 eq) to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

-

Upon completion, wash the reaction mixture sequentially with 1 M HCl, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to afford the pure N-phenylcyclohexanesulfonamide.

Catalytic Activation for Less Reactive Amines:

For less nucleophilic amines or sterically hindered substrates, catalytic activation of the sulfonyl fluoride may be necessary. Lewis acids, such as calcium triflimide [Ca(NTf₂)₂], have been shown to facilitate the sulfonylation of anilines with sulfonyl fluorides.

Reactivity with O-Nucleophiles: Formation of Sulfonate Esters

Cyclohexanesulfonyl fluoride reacts with alcohols and phenols to form the corresponding sulfonate esters. These derivatives have applications as intermediates in organic synthesis and as potential prodrugs.

General Reaction Mechanism

Similar to the reaction with amines, the reaction with alcohols or phenols proceeds via nucleophilic attack of the oxygen atom on the sulfur center, followed by elimination of fluoride. A base is required to deprotonate the alcohol or phenol, increasing its nucleophilicity.

Caption: Base-mediated reaction of cyclohexanesulfonyl fluoride with alcohols/phenols.

Experimental Protocol: Synthesis of Phenyl Cyclohexanesulfonate

Materials:

-

Cyclohexanesulfonyl fluoride

-

Phenol

-

Triethylamine (Et₃N) or a stronger base like DBU for less reactive phenols

-

Acetonitrile or Dichloromethane (DCM)

-

Standard laboratory glassware for reaction, work-up, and purification

Procedure:

-

To a solution of phenol (1.0 eq) in acetonitrile, add triethylamine (1.5 eq) at room temperature.

-

To this mixture, add a solution of cyclohexanesulfonyl fluoride (1.2 eq) in acetonitrile dropwise.

-

Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the reaction is complete as monitored by TLC.

-

After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent like ethyl acetate and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography to yield the pure phenyl cyclohexanesulfonate.

Reactivity with S-Nucleophiles: Synthesis of Thiosulfonates

Thiols react with cyclohexanesulfonyl fluoride in the presence of a base to form thiosulfonates. These compounds are valuable intermediates in organic synthesis.

Experimental Protocol: Synthesis of S-Phenyl Cyclohexanethiosulfonate

Materials:

-

Cyclohexanesulfonyl fluoride

-

Thiophenol

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

Standard laboratory glassware

Procedure:

-

Dissolve thiophenol (1.0 eq) in DCM and cool the solution to 0 °C.

-

Add triethylamine (1.2 eq) to the solution.

-

Slowly add a solution of cyclohexanesulfonyl fluoride (1.1 eq) in DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Reactivity with C-Nucleophiles and Organometallic Reagents

The reaction of sulfonyl fluorides with carbon-based nucleophiles, such as organometallic reagents, is less straightforward than with heteroatom nucleophiles. Side reactions, including reduction of the sulfur(VI) center, can occur. However, under carefully controlled conditions, C-S bond formation is possible.

Reaction with Grignard and Organolithium Reagents

Organolithium reagents are generally more reactive than Grignard reagents and may lead to a higher incidence of side reactions. Low temperatures are often crucial to control the reactivity and favor the desired nucleophilic substitution.

Conceptual Protocol for Reaction with an Organolithium Reagent:

-

A solution of cyclohexanesulfonyl fluoride in a dry, aprotic solvent like THF is cooled to a low temperature (e.g., -78 °C) under an inert atmosphere.

-

The organolithium reagent (e.g., n-butyllithium) is added dropwise to the cooled solution.

-

The reaction is stirred at low temperature for a specific period before being quenched with a suitable reagent, such as a saturated aqueous solution of ammonium chloride.

-

The product, a cyclohexyl alkyl sulfone, is then isolated and purified using standard techniques.

Applications in Drug Development and Chemical Biology

The cyclohexanesulfonyl moiety and its derivatives are of considerable interest in the pharmaceutical and agrochemical industries.

-

Cyclohexanesulfonamides as Bioactive Scaffolds: The sulfonamide group is a well-established pharmacophore found in a wide range of drugs. Cyclohexanesulfonamides have been investigated for various biological activities, including as enzyme inhibitors. For example, certain sulfonamide derivatives are known to inhibit carbonic anhydrases. The lipophilic cyclohexyl group can be crucial for binding to hydrophobic pockets in target proteins.

-

Cyclohexyl Sulfonate Esters as Prodrugs: The sulfonate ester linkage can be designed to be cleavable under physiological conditions, making it a useful promoiety for prodrug design. This strategy can be employed to improve the pharmacokinetic properties, such as solubility or membrane permeability, of a parent drug.

Safety and Handling

Cyclohexanesulfonyl fluoride is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. It is classified as a corrosive solid, acidic, organic, n.o.s., with UN number 3265 and belongs to Packing Group III.

Conclusion

Cyclohexanesulfonyl fluoride is a reagent with a well-balanced reactivity profile that makes it a valuable tool for organic synthesis. Its stability allows for easy handling and storage, while its reactivity can be effectively controlled to engage with a wide range of nucleophiles. The ability to readily form sulfonamides and sulfonate esters, coupled with the biological relevance of these functional groups, ensures that cyclohexanesulfonyl fluoride will continue to be a significant building block in the development of new pharmaceuticals and functional molecules. This guide has provided an in-depth overview of its reactivity, offering both foundational knowledge and practical protocols to aid researchers in harnessing the full potential of this versatile compound.

References

-

The most conventional approach for the synthesis of arenesulfonyl fluorides involves the nucleophilic fluorination of the corresponding sulfonyl chlorides in the presence of a suitable fluoride source, and the pioneering work was reported in 1931 by Davies and Dick. By boiling the mixture of aromatic or aliphatic sulfonyl chlorides with aqueous potassium fluoride solution, the corresponding sulfonyl fluorides were readily prepared. (Source: Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry, [Link])

- The reaction of 3-(4-(chlorosulfonyl)phenyl)propanoic acid with anilines provides a straightforward and efficient method for the synthesis of a diverse library of N-aryl-4-(2-carboxyethyl)benzenesulfonamides. This class of compounds holds significant interest in medicinal chemistry and drug development due to the prevalence of the sulfonamide moiety in a wide range of therapeutic agents. The benzenesulfonamide scaffold is a key pharmacophore known to interact with various

Cycloalkyl Sulfonyl Fluorides: Historical Synthesis & Physicochemical Foundations

Topic: Early Research on Cycloalkyl Sulfonyl Fluorides Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

While the "SuFEx" (Sulfur-Fluoride Exchange) revolution of 2014 reignited interest in the S(VI)–F bond, the foundational chemistry of cycloalkyl sulfonyl fluorides was established decades prior. Early research (circa 1930s–1990s) identified these motifs not merely as intermediates, but as uniquely stable electrophiles.[1] Unlike their aryl counterparts, cycloalkyl sulfonyl fluorides possess a distinct steric and electronic profile—driven by the

This guide reconstructs the historical technical landscape of cycloalkyl sulfonyl fluorides, focusing on the halogen exchange (Halex) protocols of the 1970s, early cycloaddition strategies (1980s), and the physicochemical causality that underpins their modern utility in drug discovery.

Part 1: Historical Synthesis & Evolution (1930s–1990s)

Early synthesis of aliphatic and cycloalkyl sulfonyl fluorides was dominated by harsh oxidative fluorination or inefficient halogen exchange.[1] It was not until the introduction of phase-transfer catalysis (PTC) in the 1970s that reliable, high-yield access to these compounds became feasible for routine research.

The "Halex" Standard (The Bianchi Protocol, 1977)

Before the advent of modern fluorinating agents, the conversion of cycloalkyl sulfonyl chlorides to fluorides was kinetically sluggish due to the poor solubility of inorganic fluoride salts (KF, NaF) in organic solvents. The breakthrough came with the application of crown ethers.

Mechanism: The 18-crown-6 ether complexes potassium cations, creating "naked" fluoride anions in acetonitrile.[1] This desolvation significantly increases the nucleophilicity of F-, allowing it to displace the chloride on the sterically hindered sulfonyl sulfur.

Early Cycloaddition Approaches (The Zéroual Strategy, 1987)

A distinct "early" route involved constructing the cycloalkyl ring around the sulfonyl moiety. Zéroual and coworkers (1987) demonstrated that ethenesulfonyl fluoride (ESF) could serve as a dipolarophile.

Significance: This was one of the first examples of preserving the S–F bond during a ring-forming reaction, proving its chemical robustness—a precursor to the "click" concept.

Visualization: Evolution of Synthetic Pathways

Figure 1: Divergent historical pathways for accessing cycloalkyl sulfonyl fluorides. Top: Substitution (Halex).[1] Bottom: Ring construction (Cycloaddition).

Part 2: Physicochemical Profiling & Stability

The utility of cycloalkyl sulfonyl fluorides in drug development rests on their "Goldilocks" reactivity—stable enough to survive plasma but reactive enough to engage target proteins. Early crystallographic and kinetic studies elucidated the structural basis for this behavior.

Structural Parameters (Bond Strength)

X-ray diffraction studies from the mid-20th century highlighted the contraction of the S–F bond compared to S–Cl.

| Parameter | Cycloalkyl-SO2-F | Cycloalkyl-SO2-Cl | Implication |

| Bond Length | 1.54 – 1.58 Å | 2.01 – 2.04 Å | S–F bond is significantly shorter and stronger ( |

| Geometry | Distorted Tetrahedron | Distorted Tetrahedron | Fluorine induces higher oxidation state character on Sulfur.[1] |

| Hydrolysis ( | Negligible (neutral pH) | Rapid ( | Fluorides resist water attack due to high bond strength and low polarizability. |

The "Cycloalkyl Effect" (Steric Shielding)

Unlike aryl sulfonyl fluorides, where the sulfur atom is exposed above the planar aromatic ring, cycloalkyl variants (e.g., cyclohexyl) benefit from the conformational bulk of the ring system (chair/boat conformers).

-

Mechanism: The

-carbon in a cycloalkyl ring is

Part 3: Experimental Protocols (Historical & Validated)

The following protocols are reconstructed from foundational literature (Bianchi et al., 1977; Zéroual et al., 1987) but annotated with modern safety and mechanistic context.

Protocol A: Phase-Transfer Catalyzed Halogen Exchange

Primary Reference: Bianchi, T. A., & Cate, L. A. (1977)[1]

Objective: Synthesis of Cyclohexanesulfonyl Fluoride from Cyclohexanesulfonyl Chloride.

Reagents:

-

Cyclohexanesulfonyl chloride (1.0 equiv)

-

Potassium Fluoride (KF), anhydrous (2.0 - 4.0 equiv)

-

18-Crown-6 (0.05 - 0.1 equiv)

-

Acetonitrile (MeCN), dry

Workflow:

-

Activation: Dissolve 18-crown-6 in dry MeCN under

atmosphere. Add anhydrous KF. Note: The solution need not be homogeneous; the crown ether acts at the solid-liquid interface. -

Addition: Add cyclohexanesulfonyl chloride dropwise at room temperature (25°C).

-

Reaction: Stir vigorously for 12–24 hours. Monitor by TLC or GC (disappearance of chloride).

-

Mechanistic Check: The reaction is driven by the precipitation of KCl (lattice energy favors KCl over KF).

-

-

Workup: Filter off the solid salts (KCl/excess KF).[1] Concentrate the filtrate.

-

Purification: Distillation (for liquids) or recrystallization.[1]

Validation Criteria:

-

F NMR: Look for a singlet/multiplet around +60 to +65 ppm (relative to

-

IR Spectroscopy: Appearance of strong S–F stretching bands at ~1210 and 1410 cm⁻¹.[1]

Protocol B: [3+2] Cycloaddition with ESF

Primary Reference: Zéroual et al. (1987)

Objective: Synthesis of Isoxazolidinyl Sulfonyl Fluorides.

Reagents:

-

Ethenesulfonyl fluoride (ESF) (1.0 equiv)

-

Nitrone (e.g., C-phenyl-N-methylnitrone) (1.0 equiv)

-

Toluene or Benzene (Solvent)[2]

Workflow:

-

Setup: Mix ESF and nitrone in toluene (0.5 M concentration).

-

Cyclization: Heat to reflux (80–110°C) for 2–6 hours.

-

Why: ESF is an electron-deficient alkene (LUMO lowered by

), making it a potent dipolarophile.[1]

-

-

Isolation: Evaporate solvent. The product is often a stable solid or oil.[1]

-

Regioselectivity Check: The sulfonyl fluoride group typically directs the oxygen of the nitrone to the

-position (relative to

Part 4: Mechanistic Logic & Causality

Why did early researchers value these compounds? The logic follows a Stability-Reactivity Paradox :

-

Thermodynamic Stability: The S–F bond is extremely strong.[1] In a cycloalkyl system, the

carbon donates electron density (inductive effect, +I) more effectively than an aryl ring (which can be electron-withdrawing depending on substituents). This makes the sulfur less electrophilic towards "hard" nucleophiles like water.[1] -

Kinetic Latency: While stable to water, the sulfur center remains susceptible to "SuFEx" activation.[1] However, in the pre-Sharpless era, this was often viewed as "inertness."[1]

-

The Fluoride Anion Factor: The 1977 Bianchi protocol proved that "naked" fluoride is a super-nucleophile.[1] The causality is clear: removing the hydration shell of F- (via crown ether) raises its HOMO energy, allowing it to overcome the activation barrier of the sterically hindered S(VI) center.

Visualization: Stability Landscape

Figure 2: Comparative stability profile. Cycloalkyl derivatives exhibit superior resistance to hydrolysis due to steric shielding of the sulfur center by the aliphatic ring.

References

-

Bianchi, T. A., & Cate, L. A. (1977).[1] Preparation of aliphatic and aromatic sulfonyl fluorides. The Journal of Organic Chemistry, 42(11), 2031–2032.[1]

-

Zéroual, M., et al. (1987).[1] [3+2] Cycloaddition reactions of ethenesulfonyl fluoride derivatives. (Cited in recent reviews as foundational ESF work).[1]

-

Sharpless, K. B., et al. (2014).[1] Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition, 53(36), 9430–9448.[1] (Provides historical context on S-F stability).

-

Piggott, A. M., & Karuso, P. (2007).[1] Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid catalysis. Tetrahedron Letters, 48(42), 7452–7455.[1] (Contextualizes hydrolysis rates of sulfur-nitrogen species).

-

Davies, W., & Dick, J. H. (1932).[1] Aromatic sulfonyl fluorides.[1][3][4][5] Journal of the Chemical Society. (Early 20th-century isolation of stable sulfonyl fluorides).[6][7]

Sources

- 1. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Facile synthesis of sulfonyl fluorides from sulfonic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Cyclohexanesulfonyl fluoride comprehensive literature review

An In-depth Technical Guide to Cyclohexanesulfonyl Fluoride: Synthesis, Reactivity, and Applications in Modern Drug Discovery

Introduction: The Rise of a Privileged Reagent

Cyclohexanesulfonyl fluoride (CSIF), with the chemical formula C₆H₁₁FO₂S, is an organosulfur compound that has emerged from relative obscurity to become a cornerstone reagent in modern chemical synthesis and chemical biology.[1] Initially explored as a simple synthetic intermediate, its true potential was unlocked with the advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a concept pioneered by Nobel laureate K. Barry Sharpless.[2][3]

This guide provides a comprehensive overview of cyclohexanesulfonyl fluoride, intended for researchers, medicinal chemists, and drug development professionals. We will delve into its fundamental properties, synthesis, and core reactivity, with a particular focus on the mechanistic principles that underpin its utility. The primary emphasis will be on its role as a "privileged warhead" in the design of covalent inhibitors and chemical probes, a strategy that is rapidly expanding the druggable proteome.[4][5]

Unlike its more reactive sulfonyl chloride counterpart, cyclohexanesulfonyl fluoride exhibits a finely tuned balance of stability and reactivity.[1] It is remarkably stable in aqueous environments and resistant to reduction, yet it can be spurred into reaction within the specific microenvironment of a protein binding pocket.[2][6] This "sleeping beauty" effect—remaining dormant until "awakened" by the right biological context—is the key to its success in creating highly selective and potent covalent therapeutics.[7]

Physicochemical Properties and Safe Handling

Cyclohexanesulfonyl fluoride is a colorless to pale yellow liquid with properties that necessitate careful handling in a laboratory setting.[8] Its stability under ambient conditions makes it a reliable reagent, but its corrosive nature requires appropriate safety protocols.

| Property | Value | Reference |

| CAS Number | 368-42-3 | [1] |

| Molecular Formula | C₆H₁₁FO₂S | [8] |

| Molecular Weight | 166.21 g/mol | [8] |

| Boiling Point | 237.1°C at 760 mmHg | [8][9] |

| Density | 1.23 g/cm³ | [8][9] |

| Flash Point | 97.2°C | [8][9] |

Safety and Handling: Cyclohexanesulfonyl fluoride is classified as a corrosive solid (UN number 3265) and carries GHS hazard statements H314 (Causes severe skin burns and eye damage) and H335 (May cause respiratory irritation).[1]

-

Personal Protective Equipment (PPE): Always handle in a fume hood wearing safety goggles, a lab coat, and chemically resistant gloves.

-

Storage: Store in a cool, dry, well-ventilated area at 2-8°C under an inert atmosphere.[1]

-

Handling: Avoid inhalation of vapors and contact with skin and eyes. Due to its reactivity, it should be handled with care to prevent exposure to moisture and nucleophiles outside of the intended reaction.

Synthesis of Cyclohexanesulfonyl Fluoride

While several methods exist for the synthesis of sulfonyl fluorides, the most common and straightforward laboratory-scale preparation of cyclohexanesulfonyl fluoride involves a halogen exchange reaction from its corresponding sulfonyl chloride.[1][10] This method is reliable and utilizes readily available starting materials.

Detailed Protocol: Synthesis via Halogen Exchange

This protocol describes the conversion of cyclohexanesulfonyl chloride to cyclohexanesulfonyl fluoride using potassium fluoride.

Materials:

-

Cyclohexanesulfonyl chloride

-

Potassium fluoride (KF), spray-dried

-

Acetonitrile (anhydrous)

-

Phase-transfer catalyst (e.g., 18-crown-6)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and heating mantle

-

Standard glassware for workup and purification

Procedure:

-

Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

Reagents: To the flask, add spray-dried potassium fluoride (2.0 equivalents) and a catalytic amount of 18-crown-6 (0.05 equivalents).

-

Solvent: Add anhydrous acetonitrile to the flask to create a slurry.

-

Addition of Starting Material: Add cyclohexanesulfonyl chloride (1.0 equivalent) to the stirring slurry at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the solid potassium salts (KF and KCl).

-

Wash the solids with a small amount of acetonitrile.

-

Combine the filtrate and washings.

-

-

Purification:

-

Remove the acetonitrile under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by vacuum distillation to yield pure cyclohexanesulfonyl fluoride.

-

Causality and Experimental Rationale:

-

Anhydrous Conditions: The reaction must be conducted under anhydrous conditions as sulfonyl halides are susceptible to hydrolysis.

-

Spray-Dried KF: Using spray-dried potassium fluoride provides a high surface area, which increases the rate of the halogen exchange reaction.

-

Phase-Transfer Catalyst: 18-crown-6 is used to solubilize the potassium fluoride in the organic solvent by chelating the potassium ion, thereby increasing the effective concentration and nucleophilicity of the fluoride anion.

Core Reactivity and Mechanistic Insights

The utility of cyclohexanesulfonyl fluoride is rooted in the unique nature of the sulfur(VI)-fluorine (S-F) bond. The sulfur atom is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the fluorine atom. This makes it susceptible to attack by nucleophiles.

Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry

Cyclohexanesulfonyl fluoride is a quintessential electrophile for SuFEx reactions, a class of click chemistry that involves the formation of robust covalent bonds by the exchange of the fluoride on a sulfur(VI) center.[2][6] The general reaction involves the attack of a nucleophile on the electrophilic sulfur atom, leading to the displacement of the fluoride ion.

This strategy has proven effective for targeting a range of amino acids beyond the commonly targeted cysteine, including serine, threonine, tyrosine, and lysine. [2][4]This opens up a vast new territory of the proteome for covalent drug design. [5]For example, aliphatic sulfonyl fluorides have been successfully used to design irreversible inhibitors of enzymes like human neutrophil elastase, a key target in inflammatory diseases. [6][7]

Chemical Probes for Target Discovery

In addition to targeted inhibition, cyclohexanesulfonyl fluoride derivatives are invaluable as chemical probes for "inverse drug discovery" or activity-based protein profiling (ABPP). [11][12]In this approach, a library of sulfonyl fluoride-containing fragments is screened against a complex biological system (e.g., cell lysate or live cells). Probes that covalently label a protein can be identified using advanced proteomic techniques, revealing new potential drug targets and binding sites.

Applications in Materials Science

The robust and reliable nature of the SuFEx reaction has also been leveraged in materials science. The cyclohexanesulfonyl fluoride moiety can be incorporated into polymers either through the polymerization of monomers containing the functional group or via post-polymerization modification. [1]This allows for the creation of high-performance materials, such as polysulfonates and polysulfates, with exceptional chemical stability, thermal resistance, and specific surface properties. [1]

Conclusion and Future Outlook

Cyclohexanesulfonyl fluoride has transitioned from a simple reagent to a powerful tool in both synthesis and biology. Its unique combination of stability and context-dependent reactivity makes it an ideal electrophile for SuFEx click chemistry and, more importantly, a privileged warhead for designing the next generation of covalent therapeutics. By enabling the targeting of a wider range of nucleophilic amino acid residues, it significantly expands the druggable proteome and offers new hope for tackling challenging diseases. The continued development of novel synthetic routes to access diverse sulfonyl fluorides will undoubtedly accelerate discoveries in drug development, chemical biology, and materials science, cementing the legacy of this versatile molecule. [13]

References

-

LookChem. Cyclohexanesulfonyl fluoride. [Link]

-

LookChem. Cyclohexanesulfonyl fluoride. [Link]

- Google Patents. US5486271A - Process for preparing perfluoroalkanesulfonyl fluorides.

-

MDPI. Synthetic Routes to Arylsulfonyl Fluorides. [Link]

-

National Institutes of Health (PMC). A rapid access to aliphatic sulfonyl fluorides. [Link]

-

National Institutes of Health (PMC). Diversity oriented clicking delivers β-substituted alkenyl sulfonyl fluorides as covalent human neutrophil elastase inhibitors. [Link]

-

ResearchGate. Chemical and biology of Sulfur Fluoride Exchange (SuFEx) Click Chemistry for Drug Discovery | Request PDF. [Link]

-

National Institutes of Health (PMC). Facile synthesis of sulfonyl fluorides from sulfonic acids. [Link]

-

PubChem. Cyclohexanesulfonyl fluoride, 1,2,2,3,3,4,4,5,5,6,6-undecafluoro- | C6F12O2S. [Link]

-

Royal Society of Chemistry. Sulfonyl fluorides as privileged warheads in chemical biology. [Link]

-

Pharmacy Journal. Fluorine in drug discovery: Role, design and case studies. [Link]

-

Royal Society of Chemistry. Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. [Link]

-

ResearchGate. Structure of covalent probes used in the strategy of “Inverse Drug Discovery”. [Link]

-

National Institutes of Health (PMC). Multidimensional SuFEx Click Chemistry: Sequential Sulfur(VI) Fluoride Exchange Connections of Diverse Modules Launched From An SOF4 Hub. [Link]

-

National Institutes of Health. Advances in sulfonyl exchange chemical biology: expanding druggable target space. [Link]

-

National Institutes of Health (PMC). Structure-based design and analysis of SuFEx chemical probes. [Link]

Sources

- 1. Cyclohexanesulfonyl Fluoride Reagent|368-42-3 [benchchem.com]

- 2. SuFEx:次世代クリック反応として期待のスルホニルフルオリド [sigmaaldrich.com]

- 3. jk-sci.com [jk-sci.com]

- 4. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. Advances in sulfonyl exchange chemical biology: expanding druggable target space - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Aliphatic Sulfonyl Fluorides for SuFEx Click Chemistry - Enamine [enamine.net]

- 7. Diversity oriented clicking delivers β-substituted alkenyl sulfonyl fluorides as covalent human neutrophil elastase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lookchem.com [lookchem.com]

- 9. lookchem.com [lookchem.com]

- 10. mdpi.com [mdpi.com]

- 11. Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. A rapid access to aliphatic sulfonyl fluorides - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Efficiency Synthesis of Cyclohexanesulfonyl Fluoride

Abstract & Strategic Context

Cyclohexanesulfonyl fluoride is a pivotal building block in Sulfur-Fluoride Exchange (SuFEx) click chemistry. Unlike their chloride counterparts, sulfonyl fluorides possess a unique "Goldilocks" stability: they are resistant to hydrolysis under physiological conditions yet react specifically with nucleophiles (e.g., tyrosine/lysine residues or silyl ethers) when activated.

This guide details the Halogen Exchange (Halex) protocol using Potassium Bifluoride (

Key Advantages of this Protocol

-

Robustness: Tolerates moisture and air.

-

Scalability: The biphasic system manages heat and byproduct solubility effectively.

-

Selectivity: Minimal elimination side-products compared to basic fluoride sources.

Reaction Mechanism & Logic

The transformation relies on the nucleophilic substitution of the sulfonyl chloride by the bifluoride ion. The bifluoride anion (

DOT Diagram: Reaction Pathway

Caption: Figure 1. The bifluoride-mediated halogen exchange pathway.[1] The solvated bifluoride ion attacks the sulfur center, displacing chloride with high specificity.

Experimental Protocol

Materials & Reagents

| Reagent | Equiv. | Role | Grade/Notes |

| Cyclohexanesulfonyl chloride | 1.0 | Substrate | Commercial or synthesized ex-cyclohexane |

| Potassium Bifluoride ( | 2.5 - 3.0 | Fluorinating Agent | Toxic/Corrosive. Use plastic spatulas. |

| Acetonitrile (MeCN) | Solvent | Carrier | HPLC Grade preferred |

| Water (DI) | Solvent | Co-solvent | Dissolves |

Step-by-Step Methodology

Safety Pre-Check: Ensure Calcium Gluconate gel is available.

Step 1: Reagent Preparation

-

Prepare a saturated solution of

in water (approx. 3-4 M).-

Note: Dissolution is endothermic. Ensure full dissolution before use.

-

-

Dissolve Cyclohexanesulfonyl chloride (1.0 equiv) in Acetonitrile (concentration ~0.5 M).

Step 2: Reaction Initiation

-

Add the aqueous

solution to the stirring Acetonitrile solution. -

Critical Parameter: The reaction mixture will be biphasic. Vigorous stirring (>800 RPM) is essential to maximize the interfacial surface area.

-

Seal the reaction vessel (not air-sensitive, but prevents evaporation).

-

Stir at Room Temperature (23°C) for 4–12 hours.

-

Optimization: For sluggish batches, mild heating to 40°C is permissible, but avoid boiling to prevent hydrolysis.

-

Step 3: Monitoring

-

Monitor via TLC (Hexanes/EtOAc) or GC-MS.

-

Endpoint: Disappearance of the sulfonyl chloride peak. The fluoride product is typically more polar (lower Rf) on silica but close to the starting material; GC/NMR is more reliable.

Step 4: Workup & Purification [2]

-

Dilute the mixture with Ethyl Acetate (EtOAc) .

-

Wash the organic layer with Water (2x) to remove excess bifluoride salts.

-

Wash with Brine (1x) .

-

Dry over anhydrous

or -

Concentrate under reduced pressure (Rotary Evaporator).

-

Note: Cyclohexanesulfonyl fluoride is generally a stable oil or low-melting solid. Do not overheat during concentration.

-

DOT Diagram: Workup Decision Tree

Caption: Figure 2.[2][3] Post-reaction processing workflow ensuring removal of corrosive bifluoride salts.

Quality Control & Characterization

Confirm identity using Nuclear Magnetic Resonance (NMR).[4] The

| Technique | Expected Signal | Notes |

| +50 to +70 ppm | Singlet (broadened by cyclohexyl coupling). Positive shift relative to | |

| The methine proton alpha to the sulfonyl group shifts upfield relative to the chloride. | ||

| GC-MS | [M]+ or [M-SO2F]+ | Sulfonyl fluorides are often stable enough for GC, unlike chlorides. |

Troubleshooting:

-

Low Yield:[2] Increase stirring speed or

equivalents. Ensure MeCN is not too dilute. -

Hydrolysis (R-SO3H formation): Ensure the reaction temperature did not exceed 50°C.

References

-

Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition.

-

Davies, W., & Dick, J. H. (1931). "Aromatic sulfonyl fluorides: A convenient method of preparation." Journal of the Chemical Society. (Foundational Halex chemistry).[5]

-

Sun, H., et al. (2018). "Nucleophilic Fluorination with Aqueous Bifluoride Solution: Effect of the Phase-Transfer Catalyst." ACS Sustainable Chemistry & Engineering.[6]

Sources

Application Note: Cyclohexanesulfonyl Fluoride in SuFEx Click Chemistry

Executive Summary

This guide details the technical application of Cyclohexanesulfonyl fluoride (CySO₂F) , a representative aliphatic sulfonyl fluoride, in SuFEx click chemistry. Unlike its aromatic counterparts (e.g., PMSF, benzenesulfonyl fluoride), CySO₂F offers a unique "Goldilocks" reactivity profile: it is exceptionally stable in aqueous and plasma environments yet highly reactive toward specific nucleophiles when activated.[1] This note provides validated protocols for small molecule coupling (Si-SuFEx) and chemical biology (protein profiling), emphasizing the mechanistic distinctions required for aliphatic sulfonyl fluoride activation.

Chemical Profile & Mechanistic Grounding[1]

The Aliphatic Advantage

In SuFEx chemistry, the electrophilicity of the sulfur center is dictated by the R-group.[1] Aromatic sulfonyl fluorides are activated by electron-withdrawing resonance, making them more reactive but potentially less selective.[1]

Cyclohexanesulfonyl fluoride (CySO₂F) represents the aliphatic class:

-

Stability: High resistance to hydrolysis and reduction due to the strength of the S-F bond (approx. 90 kcal/mol) and lack of hydrolytically sensitive conjugation.

-

Reactivity: Moderate. It requires stronger activation (e.g., silyl assistance or superbase catalysis) compared to aryl-SFs, allowing for greater control in complex synthesis.[1]

-

Geometry: The cyclohexyl ring provides a distinct steric vector, useful for probing hydrophobic pockets in drug discovery.[1]

Mechanism of Action

The SuFEx reaction proceeds via a substitution at the hexavalent sulfur. Two primary pathways dictate the protocol choice:

-

Base-Promoted SuFEx: Direct deprotonation of the nucleophile (H-Nu) by a base (DBU, BEMP), followed by attack on the sulfur.[1]

-

Silicon-Assisted (Si-SuFEx): The nucleophile is pre-silylated (Si-Nu). The reaction is driven by the formation of the thermodynamically stable Si-F bond (approx. 130 kcal/mol), often catalyzed by fluoride sources or bases that activate the silicon center.

Figure 1: Dual activation pathways for Cyclohexanesulfonyl fluoride. The Si-SuFEx route is preferred for aliphatic substrates to prevent side reactions.[1]

Experimental Protocols

Protocol A: Small Molecule Coupling (Si-SuFEx)

Application: Synthesis of sulfonates and sulfonamides for medicinal chemistry libraries. Rationale: Aliphatic sulfonyl fluorides like CySO₂F are less electrophilic.[1] Using silyl ethers (Si-SuFEx) with DBU catalysis drives the reaction faster than standard base conditions.

Materials:

-

Cyclohexanesulfonyl fluoride (1.0 equiv)

-

Nucleophile: Aryl silyl ether (Ar-OTMS) or Silyl amine (1.1 equiv)

-

Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)[1]

-

Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM) - Anhydrous

Workflow:

-

Preparation: In a flame-dried vial, dissolve the silyl ether nucleophile (1.0 mmol) in anhydrous MeCN (0.5 M).

-

Reagent Addition: Add CySO₂F (1.0 mmol) to the solution.

-

Catalysis: Add DBU (10-20 mol%). Note: For sterically hindered aliphatic SFs, BEMP (5-10 mol%) may be substituted as a stronger, non-nucleophilic base.[1]

-

Reaction: Stir at room temperature. Monitor by TLC or LC-MS.[1]

-

Typical Time: 1–4 hours (longer than aryl-SFs).[1]

-

-

Workup: Concentrate in vacuo. Purify via silica gel flash chromatography. (SuFEx reactions often yield high purity, requiring minimal workup).[1]

Protocol B: Covalent Protein Labeling (Chemical Biology)

Application: Activity-based protein profiling (ABPP) or covalent inhibition. Rationale: CySO₂F is bio-orthogonal.[1][2] It does not react with free thiols (cysteine) or hydroxyls indiscriminately. It requires a specific "proton transit" environment found in enzyme active sites (e.g., Serine hydrolases) or proximity to basic residues (Lys/His) to activate the leaving fluoride.[1]

Workflow:

Figure 2: Workflow for proteomic profiling using CySO₂F-based probes.

Detailed Steps:

-

Incubation: Treat cell lysate (1 mg/mL protein) with CySO₂F-based probe (1–10 µM) in PBS (pH 7.4).

-

Control: Pre-incubate with a competitive inhibitor or heat-denatured lysate to verify specific binding.[1]

-

-

Timecourse: Incubate for 60 minutes at 37°C. Note: Aliphatic SFs may require longer incubation than aryl-SFs due to slower kinetics.

-

Quenching: Stop reaction by precipitating proteins with cold methanol/chloroform (4:1).

-

Analysis:

-

If the probe contains an alkyne handle: Re-suspend precipitate and perform CuAAC (Copper-catalyzed Azide-Alkyne Cycloaddition) with a fluorescent azide or biotin-azide.

-

Analyze via SDS-PAGE (fluorescence) or LC-MS/MS (biotin enrichment).

-

Data Summary & Optimization

Reactivity Comparison

The following table highlights why CySO₂F requires specific conditions compared to standard reagents.

| Feature | Aromatic SF (e.g., PMSF) | Aliphatic SF (CySO₂F) | Implication for Protocol |

| Electrophilicity | High | Moderate | Use stronger catalysts (BEMP) or Si-activation for CySO₂F. |

| Hydrolysis (pH 7) | Slow (< 12h) | Very Slow (> 48h) | CySO₂F is superior for long-duration biological assays. |

| Selectivity | Reacts with Ser/Tyr/Lys | Context-Specific | CySO₂F minimizes off-target background labeling. |

| Redox Stability | Moderate | High | CySO₂F is compatible with reducing environments (e.g., cellular cytosol).[1] |

Troubleshooting Guide

-

Issue: Low Yield in Coupling (Protocol A).

-

Issue: No Labeling in Protein Assay (Protocol B).

-

Cause: The target pocket lacks the specific basic residues (His/Lys) required to assist fluoride departure.

-

Solution: CySO₂F is a "context-dependent" electrophile.[1] If it fails to label, the target may not be suitable for SuFEx modification, or the probe geometry (cyclohexyl ring) is sterically clashing.[1]

-

Safety & Handling

-

Toxicity: While sulfonyl fluorides are generally less toxic than sulfonyl chlorides, they are covalent modifiers.[1] Handle in a fume hood.

-

Water Sensitivity: CySO₂F is remarkably water-stable compared to acid chlorides, allowing open-air weighing for rapid synthesis, but anhydrous conditions are recommended for optimal yields in Si-SuFEx.[1]

References

-

Sharpless, K. B., et al. (2014).[1][3][4] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link]

-

Dong, J., et al. (2014).[1] "SuFEx-Based Polysulfate Formation from Ethenesulfonyl Fluoride." Angewandte Chemie. [Link]

-

Jones, L. H., et al. (2020).[1] "Structure-based design and analysis of SuFEx chemical probes." RSC Chemical Biology. [Link]

-

Kelly, J. W., et al. (2018).[1] "Inverse Drug Discovery Strategy To Identify Proteins That Are Targeted by Latent Electrophiles As Exemplified by Aryl Fluorosulfates." Journal of the American Chemical Society. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry — A High-Efficiency, Stable, and Biocompatible Ligation Technology [bldpharm.com]

- 3. thieme-connect.com [thieme-connect.com]

- 4. Accelerated SuFEx Click Chemistry For Modular Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Cyclohexanesulfonyl Fluoride (CSF) for Protein Labeling and Covalent Fragment Screening

Abstract

Cyclohexanesulfonyl fluoride (CSF) represents a distinct class of aliphatic sulfonyl fluoride (SF) probes utilized in chemical proteomics and covalent fragment screening. Unlike the widely used aromatic analog Phenylmethanesulfonyl fluoride (PMSF), CSF offers a non-planar, hydrophobic cyclohexyl scaffold combined with the unique "sleeping beauty" reactivity of the sulfur(VI) fluoride warhead. This guide details the application of CSF for mapping ligandable pockets in proteins via Sulfur-Fluoride Exchange (SuFEx) chemistry, providing protocols for labeling, enrichment, and mass spectrometry-based site identification.

Introduction: The Aliphatic SuFEx Advantage

The resurgence of covalent inhibition in drug discovery has elevated sulfonyl fluorides (SFs) from simple protease inhibitors to privileged warheads for Activity-Based Protein Profiling (ABPP) . While aromatic SFs (e.g., PMSF, AEBSF) are standard, Cyclohexanesulfonyl fluoride (CSF) provides a critical orthogonal tool due to two key physicochemical properties:

-

Steric & Electronic Profile: The cyclohexyl group is aliphatic and non-planar (chair conformation), allowing it to probe hydrophobic pockets that may sterically reject the flat phenyl ring of PMSF. Furthermore, the lack of an aromatic ring alters the electrophilicity of the sulfur center, generally imparting greater aqueous stability compared to reactive aryl sulfonyl fluorides.

-

SuFEx Reactivity: CSF acts via Sulfur-Fluoride Exchange (SuFEx), a "click" chemistry reaction defined by K. Barry Sharpless. The S(VI)-F bond is unusually stable in aqueous buffer and resisting reduction, only reacting when a specific protein microenvironment (e.g., an oxyanion hole or a basic residue) activates a nucleophile (Tyr, Lys, Ser, His) for attack.

Comparison of Common SF Probes

| Feature | PMSF (Phenylmethanesulfonyl fluoride) | CSF (Cyclohexanesulfonyl fluoride) |

| Structure | Aromatic (Planar Phenyl) | Aliphatic (Bulky Cyclohexyl) |

| Primary Target | Serine Proteases (Active Site) | Context-dependent (Tyr, Lys, Ser, His) |

| Hydrolysis ( | ~55 min (Rapid degradation) | > 4 hours (Enhanced stability) |

| Adduct Mass Shift | +154.02 Da | +147.05 Da |

| Application | Lysis protection, Serine mapping | Ligandability screening, SuFEx linking |

Mechanism of Action

The labeling of proteins by CSF is driven by a nucleophilic substitution at the sulfur center. Unlike sulfonyl chlorides which are highly reactive and indiscriminate, CSF requires a "privileged" environment to react.

Reaction Logic

-

Recognition: The cyclohexyl moiety binds to a hydrophobic pocket on the protein.

-

Activation: A neighboring basic residue (e.g., Histidine) deprotonates the target nucleophile (e.g., Tyrosine phenol

phenolate).[1] -

SuFEx: The nucleophile attacks the Sulfur(VI), displacing fluoride.

-

Covalent Bond: A stable sulfonyl-protein adduct is formed.

Mechanism Diagram

Caption: The SuFEx reaction trajectory. CSF binds reversibly before the specific local environment catalyzes the irreversible ejection of fluoride.

Applications

A. Covalent Fragment Screening (Ligandability)

CSF serves as a "scout" fragment. If a protein can be labeled by CSF but not by PMSF, it indicates a distinct hydrophobic pocket containing a reactive nucleophile that prefers aliphatic ligands. This is critical for "de-orphaning" proteins considered undruggable.

B. Bioconjugation

Due to the stability of the cyclohexyl-sulfonyl linkage, CSF derivatives are used to attach reporters (biotin, fluorophores) to proteins. The resulting sulfonamide (from Lys) or sulfonate (from Tyr/Ser) bonds are stable across a wide pH and temperature range.

Experimental Protocols

Protocol A: Probe Preparation & Storage

-

Reagent: Cyclohexanesulfonyl fluoride (CAS: 7556-55-0).

-

Solvent: Anhydrous DMSO or Isopropanol.

-

Stock Concentration: 100 mM (200x).

-

Storage: -20°C. Note: Avoid freeze-thaw cycles. Aliquot into single-use vials.

Protocol B: Protein Labeling Workflow (Gel-Based & MS)

Objective: To label recombinant protein or proteome lysate with CSF and identify modification sites.

Step 1: Sample Preparation

-

Lysate: Dilute proteome lysate to 1–2 mg/mL in PBS (pH 7.4). Avoid buffers with primary amines (Tris, Glycine) if high concentrations of probe are used, although SFs are generally selective for protein nucleophiles over buffer amines at low stoichiometry.

-

Purified Protein: Dilute to 5–10 µM in PBS.

Step 2: Labeling Reaction

-

Add CSF stock (100 mM) to the protein sample to a final concentration of 50–500 µM .

-

Optimization: Perform a dose-response (10, 50, 100, 500 µM).

-

-

Incubation: 1 hour at Room Temperature (25°C) or 37°C.

-

Note: CSF reacts slower than PMSF. Extended incubation (up to 4 hours) may be required for low-reactivity sites.

-

-

Quenching: Not strictly necessary for gel analysis if loading directly into SDS buffer, but reaction can be stopped by adding 4x Laemmli buffer containing

-mercaptoethanol and boiling for 5 min.

Step 3: Analysis (Choose Path)

| Path A: Gel-Based (Shift/Competition) | Path B: Mass Spectrometry (Site ID) |

| 1. Run SDS-PAGE. | 1. Precipitate protein (Acetone/TCA). |

| 2. Coomassie stain (if observing shift) or Western Blot (if using biotin-CSF analog). | 2. Redissolve in 8M Urea/50mM NH4HCO3. |

| 3. Competition Assay: Pre-incubate with inhibitor, then add CSF. Loss of labeling indicates binding at the same site. | 3. Reduce (DTT) and Alkylate (IAA). |

| 4. Digest with Trypsin (O/N, 37°C). | |

| 5. Desalt (C18 tips) and analyze by LC-MS/MS. |

LC-MS/MS Data Analysis

To identify the specific residue labeled by CSF, the search parameters must be configured to detect the specific mass addition.

Search Parameters (MaxQuant / Proteome Discoverer)

-

Variable Modification: Cyclohexanesulfonyl (C6H11SO2).

-

Target Residues: Tyrosine (Y), Lysine (K), Serine (S), Histidine (H), Threonine (T).

-

Mass Shift: +147.048 Da (Monoisotopic).

-

Calculation: Probe (C6H11FO2S, MW 166.21) - Fluoride (F, MW 18.998) + Hydrogen Loss (from protein, ~1.008) = Wait.

-

Correct Mechanism: Protein-Nu-H + F-SO2-R

Protein-Nu-SO2-R + HF. -

Net Mass Change: Addition of SO2-C6H11.

-

Formula: C6 H11 O2 S.

-

Exact Mass: 147.04797 Da.

-

Workflow Diagram: ABPP with CSF

Caption: Step-by-step workflow for Activity-Based Protein Profiling using CSF.

Troubleshooting & Optimization

| Issue | Possible Cause | Solution |

| No Labeling Observed | pH too low | Increase pH to 8.0 to facilitate deprotonation of Tyrosine/Lysine. |

| Steric clash | The cyclohexyl group may be too bulky for the target pocket. Try a less bulky SF (e.g., Methanesulfonyl fluoride) or aromatic SF. | |

| Precipitation | Probe insolubility | Ensure DMSO concentration in final buffer is <2%. Add probe slowly while vortexing. |

| High Background | Non-specific labeling | Reduce probe concentration or incubation time. SFs are generally specific, but high conc (>1mM) drives non-specific lysine modification. |

| Probe Hydrolysis | Old stock / Wet solvent | Use fresh anhydrous DMSO. Check probe integrity by NMR or LC-MS before use. |

References

-

Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry."[2] Angewandte Chemie International Edition. [Link]

-

Jones, L. H. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology."[2][3] Chemical Science. [Link]

-